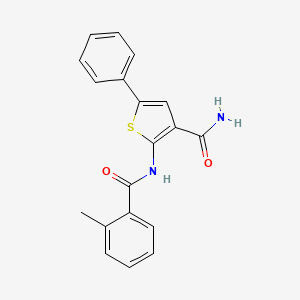

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2-[(2-methylbenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-12-7-5-6-10-14(12)18(23)21-19-15(17(20)22)11-16(24-19)13-8-3-2-4-9-13/h2-11H,1H3,(H2,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQAZFLMXRSYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like trimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds similar to 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide can overcome multidrug resistance (MDR) in cancer cells, a significant barrier in effective cancer treatment. The compound's structure allows it to interact with various cellular targets, potentially leading to apoptosis in resistant cancer cell lines.

Case Study:

In a study involving synthetic analogs of thiophene derivatives, it was observed that certain modifications to the thiophene structure enhanced cytotoxicity against human tumor cell lines. The findings suggest that the incorporation of specific functional groups can improve the compound's efficacy against cancer cells resistant to standard therapies .

Neuropharmacological Applications

The compound has been investigated for its effects on neurotransmitter systems, particularly regarding muscarinic acetylcholine receptors. These receptors are crucial for cognitive functions and memory, making them attractive targets for treating cognitive impairments associated with conditions like Alzheimer's disease.

Mechanism of Action:

Research indicates that this compound may act as a selective modulator of M1 muscarinic receptors, potentially enhancing cognitive function and memory retention. This modulation could provide a novel approach to developing treatments for neurodegenerative diseases .

Antimicrobial Activity

Another promising application of this compound is its antibacterial properties. It has been shown to inhibit bacterial RNA polymerase, which is essential for bacterial growth and replication. This mechanism suggests that the compound could serve as a basis for developing new antibacterial agents.

Case Study:

In laboratory settings, derivatives of this compound demonstrated significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. This highlights the potential for these compounds in addressing antibiotic resistance issues .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the thiophene ring and amide group can significantly influence the biological activity of the compound.

Data Table: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on benzamide | Increased anticancer potency |

| Halogenation on phenyl ring | Enhanced antibacterial activity |

| Alkyl chain length variation | Altered neuropharmacological effects |

Mecanismo De Acción

The mechanism by which 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table summarizes critical differences between 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide and related compounds:

Key Observations :

- Core Modifications : Pyridoindole-containing analogs (e.g., 7d) exhibit higher molecular weights and extended π-systems, which may enhance lipophilicity and alter binding affinities .

- Functional Groups : Ester derivatives () show reduced hydrogen-bonding capacity compared to carboxamides, impacting solubility and bioavailability .

Efficiency Comparison :

Spectral and Crystallographic Insights

- IR Spectroscopy : Carboxamide C=O stretches (~1676 cm⁻¹) are consistent across analogs (e.g., 4a, 7d), while ester C=O peaks (~1700 cm⁻¹) are higher due to electron-withdrawing effects .

- NMR Trends : Methyl groups in ortho positions (e.g., δ 2.29 in 7d) cause upfield shifts compared to para-substituted analogs .

- Crystallography () : Thiophene derivatives with acetamido groups exhibit planar geometries, stabilized by intramolecular hydrogen bonds .

Actividad Biológica

2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene core with various functional groups that may contribute to its biological activity. The presence of the methylbenzamido group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For example, derivatives of thiophene compounds have demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, indicating potent activity against Gram-negative bacteria .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines, including human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicate that while the compound exhibits antimicrobial properties, it also has a cytotoxic effect, particularly on HaCat cells, suggesting a need for further investigation into its safety profile .

| Cell Line | IC50 (μM) |

|---|---|

| HaCat | >10 |

| BALB/c 3T3 | >10 |

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial for bacterial growth and survival. Similar compounds have been shown to disrupt the cell cycle by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2, which is essential for cell division. This inhibition can lead to apoptosis in susceptible cells .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized several thiophene derivatives and evaluated their antimicrobial activities. Among these, this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with detailed molecular docking studies revealing strong binding interactions with key bacterial enzymes .

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on human cell lines. The findings indicated that while exhibiting antimicrobial properties, the compound also posed a risk of toxicity to normal cells. This duality necessitates careful consideration when developing therapeutic applications .

Q & A

Q. What are the established synthetic routes for 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting thiophene precursors with 2-methylbenzoyl chloride under anhydrous conditions (e.g., using DMF as a catalyst) to form the amide linkage .

- Ring Functionalization : Introducing the phenyl group via Suzuki coupling or Friedel-Crafts alkylation, requiring precise temperature control (60–80°C) and palladium catalysts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. Which analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns on the thiophene ring and amide bonds. For example, the 2-methylbenzamido group shows characteristic aromatic proton signals at δ 7.3–7.5 ppm .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected at m/z 395.12) .

- X-ray Crystallography : Resolves 3D conformation, particularly for assessing steric effects of the phenyl and methylbenzamido groups .

Q. How can researchers screen the compound for initial biological activity?

- Methodological Answer :

- In Vitro Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate cytotoxicity (IC₅₀ values). Dose-response curves at concentrations of 1–100 µM over 48 hours are standard .

- Enzyme Inhibition Studies : Test against kinases (e.g., EGFR) using fluorescence-based assays, with ATP concentrations optimized to 10 µM .

Advanced Research Questions

Q. How can researchers address low yields during the final acylation step?

- Methodological Answer :

- Condition Optimization : Increase reaction time (24–48 hours) and use excess 2-methylbenzoyl chloride (1.5–2.0 equivalents) to drive the reaction to completion .

- Catalyst Screening : Test Lewis acids like ZnCl₂ or BF₃·Et₂O to enhance electrophilicity of the acylating agent .

- Byproduct Monitoring : Use TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) to track unreacted starting materials .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

- Methodological Answer :

- Dose-Response Replication : Repeat assays with tighter control of cell density (e.g., 5,000 cells/well) and serum-free media to minimize variability .

- Metabolic Stability Testing : Use hepatic microsomes (human/rat) to assess if differential metabolism explains inconsistent activity .

- SAR Studies : Synthesize analogs (e.g., fluorinated benzamido variants) to isolate structural contributors to activity .

Q. How can computational modeling guide target identification?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., PDB ID: 1M17). Focus on hydrogen bonding between the carboxamide group and kinase active sites .

- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate stability of ligand-target complexes, particularly for the thiophene ring’s conformational flexibility .

Q. What methods mitigate byproduct formation during Suzuki coupling?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to reduce homocoupling of arylboronic acids .

- Oxygen Exclusion : Degas solvents (toluene/ethanol) and perform reactions under argon to prevent oxidation .

- HPLC Monitoring : Reverse-phase C18 columns (acetonitrile/water gradient) to quantify residual boronic acid (<2% threshold) .

Q. How can regioselectivity be improved for phenyl group introduction?

- Methodological Answer :

- Directing Groups : Install a nitro group at the thiophene’s 4-position to steer electrophilic substitution to the 5-position, later reduced to the target phenyl group .

- Microwave Synthesis : Short, high-temperature pulses (150°C, 30 minutes) enhance regioselectivity by minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.